8-(Adamantane-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
1-adamantyl(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c19-16(18-14-1-2-15(18)10-20-9-14)17-6-11-3-12(7-17)5-13(4-11)8-17/h11-15H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJHSUMRCWDSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Adamantane-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the adamantane core and the bicyclic structure. Common synthetic routes may involve:
Formation of Adamantane Core: This can be achieved through the trimerization of cyclopentadiene followed by hydrogenation.
Construction of Bicyclic Structure: The bicyclic structure can be synthesized using a Diels-Alder reaction followed by functional group modifications.
Coupling Reactions: The final step involves coupling the adamantane core with the bicyclic structure using reagents such as organolithium or Grignard reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(Adamantane-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(Adamantane-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders or as an antiviral agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 8-(Adamantane-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Core Bicyclic Structure Variations
The 3-oxa-8-azabicyclo[3.2.1]octane core is shared among several pharmacologically active compounds, with substituents dictating target specificity and potency:
Key Observations :
Pharmacological and Physicochemical Properties
Notes:
Anticancer Agents
Neurological Targets
- Dopamine/Serotonin Transporters: Related 8-azabicyclo[3.2.1]octane derivatives show affinity for monoamine transporters, suggesting CNS activity .
Biological Activity
The compound 8-(Adamantane-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a derivative of the bicyclic structure known as 8-azabicyclo[3.2.1]octane, which has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic applications, and relevant research findings.
Structure
The compound features an adamantane moiety linked to a bicyclic system that includes a carbonyl group and an oxygen atom within its structure. The general formula can be represented as follows:
where specific values for , , , and depend on the exact substitution patterns of the compound.
Molecular Weight
The molecular weight of this compound is approximately 273.38 g/mol .
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including the adamantane-substituted variant, act primarily as monoamine reuptake inhibitors . These compounds are known to interact with neurotransmitter transporters in the central nervous system (CNS), particularly:
- Dopamine Transporter (DAT)
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
The inhibition of these transporters can lead to increased levels of neurotransmitters in the synaptic cleft, which is beneficial for treating various mood disorders and other neurological conditions.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Depression: As a monoamine reuptake inhibitor, it shows promise in alleviating symptoms of depression by enhancing serotonin and dopamine levels.
- Anxiety Disorders: Similar mechanisms may apply to anxiety disorders, where increased neurotransmitter availability can help stabilize mood.
- Attention Deficit Hyperactivity Disorder (ADHD): The compound's effects on dopamine levels may also contribute to managing ADHD symptoms.
Study on Structure-Activity Relationships
A significant study conducted in 2011 explored various derivatives of 8-azabicyclo[3.2.1]octane, focusing on their binding affinities to DAT, SERT, and NET. The findings revealed:
| Compound | DAT K(i) (nM) | SERT/DAT Ratio | NET/DAT Ratio |
|---|---|---|---|
| 22e | 4.0 | 1060 | - |
| 22g | 3.9 | - | 1358 |
These results indicated that certain modifications to the bicyclic structure could significantly enhance selectivity for specific transporters, thereby optimizing therapeutic effects while minimizing side effects associated with broader-spectrum reuptake inhibitors .
Pharmacological Properties
Another investigation highlighted the pharmacological properties of various azabicyclo derivatives, noting that those with adamantane substitutions exhibited enhanced stability and bioavailability compared to traditional compounds like imipramine and amitriptyline . This could lead to improved patient compliance due to reduced side effects.
Q & A
Q. Table 1: Impact of 8-Substituents on Transporter Affinity
| Substituent | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | Selectivity (SERT/DAT) |
|---|---|---|---|
| Cyclopropylmethyl | 12 | 150 | 12.5 |
| 4-Fluorobenzyl | 45 | 200 | 4.4 |
| Benzyl | 80 | 300 | 3.75 |
| Data adapted from SAR studies on analogous compounds . |
Basic: What analytical techniques are used to characterize this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm bicyclic structure and substituent integration (e.g., adamantane protons appear as sharp singlets at δ 1.6–2.1 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₈H₂₅NO₃ requires m/z 303.18) .
- X-ray Crystallography : Resolves stereochemistry of the bicyclic core and acyl groups .
Advanced: What in vitro models are used to assess neuropharmacological activity?
Answer:
- Receptor Binding Assays : Competitive binding studies with radiolabeled ligands (e.g., [³H]citalopram for SERT) quantify affinity .
- Enzyme Inhibition Assays : For example, inhibition of N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA), measured via fluorescence-based substrate cleavage .
- Cellular Models : Neuronal cell lines (e.g., SH-SY5Y) assess functional responses like cAMP modulation or calcium flux .
Basic: What are the key physicochemical properties of this compound?
Answer:
- Molecular Weight : ~335.4 g/mol (C₁₈H₂₅NO₃).
- Solubility : Low aqueous solubility (<0.1 mg/mL); requires DMSO or ethanol for in vitro studies .
- Stability : Stable at room temperature in inert atmospheres but degrades under strong acidic/basic conditions .
Advanced: How does the adamantane moiety influence pharmacokinetics?
Answer:
The adamantane group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration. However, it increases metabolic stability by resisting cytochrome P450 oxidation, prolonging half-life in vivo . Comparative studies show adamantane derivatives exhibit 2–3× higher brain/plasma ratios than non-adamantane analogs .
Basic: What purification strategies are effective for this compound?
Answer:
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) resolves bicyclic products from byproducts .
- Recrystallization : Methanol/water mixtures yield crystals with >95% purity .
Advanced: Are there contradictions in reported biological activities of related compounds?
Answer:
Yes. For example, 8-methyl-3-oxo derivatives show potent antibacterial activity (MIC <0.03125 µg/mL against S. aureus), while similar azabicyclic compounds exhibit weaker effects (MIC 0.5–4 µg/mL). These discrepancies highlight the critical role of substituents and stereochemistry .
Q. Table 2: Antimicrobial Activity of Azabicyclic Derivatives
| Compound Class | MIC (µg/mL) | Target Organism |
|---|---|---|
| 8-Methyl-3-oxo derivatives | <0.03125 | Staphylococcus aureus |
| Benzothiazole-based inhibitors | <0.1 | Klebsiella pneumoniae |
| General azabicyclic compounds | 0.5–4 | Gram-negative bacteria |
| Data from comparative analyses . |
Advanced: What computational methods support SAR studies?
Answer:
- Molecular Docking : Predicts binding poses in SERT/DAT (e.g., cyclopropylmethyl fits a hydrophobic subpocket in SERT) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with transporter affinity (R² >0.85) .
Basic: What safety precautions are required during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
